

Collman's reagent vs other carbonylating agents

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Compound Focus: Collman'S reagent

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Comparison of Carbonylating Agents

The table below objectively compares **Collman's Reagent** with other common types of carbonylating agents based on key performance metrics.

Agent (Reagent Type)	Metal Center	Typical Selectivity & Functional Group Tolerance	Key Advantages	Key Limitations / Safety
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| **Collman's Reagent** $\text{Na}_2[\text{Fe}(\text{CO})_4]$ [1] [2] | Iron (Fe) | Chemoselective for **alkyl halides**; good for sequential synthesis of unsymmetrical ketones [2]. | Uses **earth-abundant iron**; stoichiometric control for precise product formation [1] [3]. | **Air- and moisture-sensitive**; generates stoichiometric metal waste [1]. | | **Transition-Metal Catalysts** (e.g., Pd, Rh) [3] [4] | Palladium (Pd), Rhodium (Rh) | Broad substrate scope (alkenes, alkynes, C-H bonds); high selectivity often **ligand-controlled** [3]. | **High catalytic efficiency** (low metal loading); enables diverse transformations like alkene carbonylation [3]. | Relies on **scarce, expensive precious metals**; can require high CO pressure [3] [5]. | | **Gilman Reagents** (Organocuprates) [6] | Copper (Cu) | Excellent for **conjugate (1,4-) addition** to α,β -unsaturated ketones; effective in $\text{S}_{\text{N}}2$ reactions [6]. | **Soft nucleophile** with unique selectivity compared to Grignard reagents; operates under mild conditions [6]. | Not a direct CO source; primarily used for C-C bond formation, not carbonyl insertion from CO gas. | | **CO Surrogates** (e.g., in Base-Metal Catalysis) [5] | Base Metals (e.g., Ni, Co, Fe) | Depends on the catalyst and surrogate; developing rapidly [5]. | **Safer handling** (avoids toxic CO gas); enables use of **abundant base-**

metal catalysts [5]. | Can generate stoichiometric organic waste; surrogate cost and availability may be a factor. |

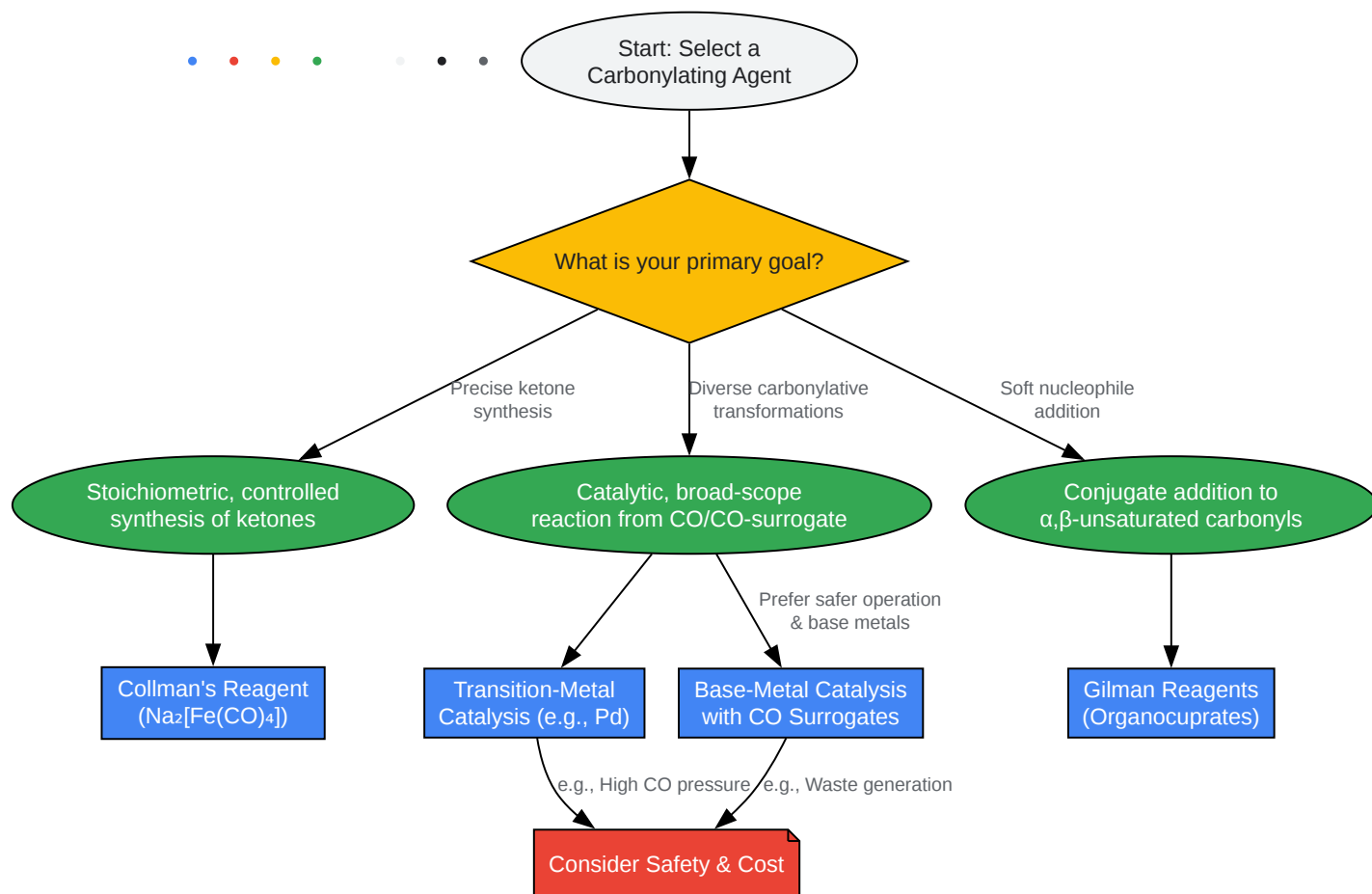
Experimental Protocols Overview

Here are simplified protocols illustrating the use of these agents in key transformations.

- **Synthesizing Ketones with Collman's Reagent** [2]:
 - **Reaction Setup:** Under inert atmosphere (e.g., N₂ or Ar), add the first alkyl halide (e.g., benzyl bromide) to a solution of **Collman's reagent** (Na₂[Fe(CO)₄]) in a suitable solvent like THF.
 - **First Alkylation:** Stir the reaction mixture to form the acyl iron intermediate.
 - **Second Alkylation:** Without purification, add a second, different alkyl halide (e.g., another benzyl halide) to the same pot.
 - **Work-up and Isolation:** After completion, expose the reaction to air to oxidize and release the final unsymmetrical ketone. Purify the product via standard techniques like chromatography or recrystallization.
- **Tandem Photocatalysis-Carbonylation (Pd-catalyzed)** [4]:
 - **CO Generation:** In a sealed reactor, a CeO₂/Bi₂S₃ S-scheme photocatalyst reduces CO₂ to CO with high selectivity (98%) under visible light irradiation. *This step eliminates the need for handling external CO gas.*
 - **In-situ Carbonylation:** The generated CO is directly consumed in a palladium-catalyzed carbonylation of an aryl iodide, with an amine nucleophile present.
 - **Reaction Conditions:** The tandem reaction proceeds under mild conditions (compared to traditional high-pressure carbonylation).
 - **Product Formation:** The process yields high-value amides with near-quantitative utilization of the generated CO.

Decision Workflow for Carbonylating Agents

The diagram below outlines a logical workflow to help you select the most appropriate carbonylating agent based on your project's primary goal.



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Key Selection Insights

- Choose **Collman's Reagent** when your priority is the **stoichiometric, sequential synthesis of unsymmetrical ketones** from alkyl halides, and you want to leverage an earth-abundant metal [1] [2].
- Choose **Transition-Metal Catalysis** when you need **maximum versatility**, such as carbonylation of alkenes or C-H bonds, and **catalytic efficiency** is critical [3].

- **Choose Base-Metal Catalysis with CO Surrogates** for a **safer and more sustainable profile**, avoiding toxic CO gas and precious metals, which is a major trend in green chemistry [5].
- **Remember Gilman Reagents** for their **unique selectivity** in conjugate additions, a complementary transformation to direct carbonylation [6].

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